2-Propynyl N-(2-(2-furyl)vinyl)carbamate
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Overview
Description
2-Propynyl N-(2-(2-furyl)vinyl)carbamate is an organic compound with the molecular formula C10H9NO3 It is characterized by the presence of a propynyl group, a furan ring, and a vinyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propynyl N-(2-(2-furyl)vinyl)carbamate typically involves the reaction of 2-furylacetylene with isocyanates under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the carbamate linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Propynyl N-(2-(2-furyl)vinyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The furan ring and vinyl carbamate moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Propynyl N-(2-(2-furyl)vinyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Propynyl N-(2-(2-furyl)vinyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its action include signal transduction and metabolic pathways, which are crucial for its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Propynyl N-(2-furyl)carbamate
- 2-Propynyl N-(2-(2-thienyl)vinyl)carbamate
- 2-Propynyl N-(2-(2-pyridyl)vinyl)carbamate
Uniqueness
2-Propynyl N-(2-(2-furyl)vinyl)carbamate is unique due to the presence of the furan ring, which imparts specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
prop-2-ynyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate |
InChI |
InChI=1S/C10H9NO3/c1-2-7-14-10(12)11-6-5-9-4-3-8-13-9/h1,3-6,8H,7H2,(H,11,12)/b6-5+ |
InChI Key |
NEAIAKVYMMCXNL-AATRIKPKSA-N |
Isomeric SMILES |
C#CCOC(=O)N/C=C/C1=CC=CO1 |
Canonical SMILES |
C#CCOC(=O)NC=CC1=CC=CO1 |
Origin of Product |
United States |
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